(Pyridin-2-ylsulfanyl)-acetic acid
Overview
Description
(Pyridin-2-ylsulfanyl)-acetic acid is a chemical compound that features a pyridine ring bound to a thiol group, which is further connected to an acetic acid moiety. This structure is of interest due to its potential applications in synthesizing various heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to (Pyridin-2-ylsulfanyl)-acetic acid has been explored in several studies. For instance, a copper-mediated radical oxidative annulation method has been developed to synthesize indolizines starting from 2-(pyridin-2-yl)acetate derivatives and α,β-unsaturated carboxylic acids, yielding moderate to good yields with broad substrate scope and good functional group tolerance . This indicates that (Pyridin-2-ylsulfanyl)-acetic acid derivatives can be used as precursors in complex synthesis reactions.
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of (Pyridin-2-ylsulfanyl)-acetic acid, they do provide insights into related compounds. For example, a study on a polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid reveals that the molecules are not planar, with the aromatic ring making a significant angle with the carboxyl plane . This information suggests that the spatial arrangement of atoms in (Pyridin-2-ylsulfanyl)-acetic acid could also exhibit non-planarity, which may influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of (Pyridin-2-ylsulfanyl)-acetic acid can be inferred from studies on similar compounds. For example, the synthesis of various (pyrrol-2-ylsulfanyl)alkanoic acids involves reactions with thiourea, iodine, and halogen-substituted alkanoic acids . These reactions highlight the versatility of the sulfanyl group in facilitating the formation of new bonds, which is likely applicable to (Pyridin-2-ylsulfanyl)-acetic acid as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of (Pyridin-2-ylsulfanyl)-acetic acid can be partially deduced from the hydrogen-bonding interactions studied in a complex of acetic acid and pyridine . The strong N-H-O hydrogen-bonding interaction observed suggests that (Pyridin-2-ylsulfanyl)-acetic acid may also engage in significant hydrogen bonding, which could affect its solubility, boiling point, and other physical properties. Additionally, the influence of solvents on the strength of hydrogen bonds is noted, which could be relevant for the solubility and reactivity of (Pyridin-2-ylsulfanyl)-acetic acid in different media.
Scientific Research Applications
Corrosion Inhibition
(Pyridin-2-ylsulfanyl)-acetic acid derivatives show significant potential in corrosion inhibition. One study highlighted the effectiveness of a similar compound, [(2-pyridin-4-ylethyl)thio]acetic acid, in inhibiting steel corrosion in sulfuric acid solution. The compound acted as a mixed inhibitor, and its efficiency increased with concentration, achieving up to 82% efficiency at a certain concentration (Bouklah et al., 2005).
Polymorphism in Chemistry
The compound demonstrates polymorphism, which is crucial in pharmaceutical and material sciences. A study on a similar molecule, 2-(pyrimidin-2-ylsulfanyl)acetic acid, revealed a new polymorphic form, showcasing the molecule's ability to exist in multiple forms (Ramos Silva et al., 2011).
Electrochemistry
In electrochemistry, the compound's derivatives have been studied for their interaction in different electrolyte solutions, providing insights into the polarographic reductions of acids in pyridine solutions and interactions between different ions (Hojo et al., 1987).
Synthesis of Derivatives
Various derivatives of (Pyridin-2-ylsulfanyl)-acetic acid have been synthesized for different applications. For instance, (1H-pyrrol-2-ylsulfanyl)alkanoic acids have been synthesized, showcasing the compound's versatility in creating new chemical entities (Rudyakova et al., 2008).
Antimycobacterial Activity
Some derivatives of (Pyridin-2-ylsulfanyl)-acetic acid have shown antimycobacterial activity, indicating potential pharmaceutical applications. Compounds synthesized from this acid exhibited activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001).
Luminescent Properties
Derivatives of (Pyridin-2-ylsulfanyl)-acetic acid have been studied for their luminescent properties, indicating potential applications in sensors and laser technology (Grummt et al., 2007).
Catalytic Applications
In catalysis, derivatives of (Pyridin-2-ylsulfanyl)-acetic acid have been used in reactions like the ammoxidation of alcohols to nitriles, showcasing the compound's utility in facilitating chemical transformations (Xie et al., 2014).
Dairy Science Application
In dairy science, a method involving pyridine and acetic anhydride, closely related to the compound , has been used for determining citric acid in milk, indicating its utility in food analysis and quality control (Marier & Boulet, 1958).
Glaucoma Treatment
In pharmaceutical research, a scaffold bearing a (pyridin-2-ylamino)acetic acid moiety, structurally related to (Pyridin-2-ylsulfanyl)-acetic acid, was identified as an effective ocular hypotensive agent, useful in the treatment of glaucoma (Iwamura et al., 2018).
Solvent-Free Acetylations
In organic synthesis, acetic anhydride–pyridine over basic alumina, related to (Pyridin-2-ylsulfanyl)-acetic acid, has been used for acetylations of various functional groups under solvent-free conditions, demonstrating the compound's relevance in synthetic chemistry (Paul et al., 2002).
properties
IUPAC Name |
2-pyridin-2-ylsulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)5-11-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJFLPNTKLFHMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349595 | |
Record name | (Pyridin-2-ylsulfanyl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Pyridin-2-ylsulfanyl)-acetic acid | |
CAS RN |
10002-29-6 | |
Record name | (Pyridin-2-ylsulfanyl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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